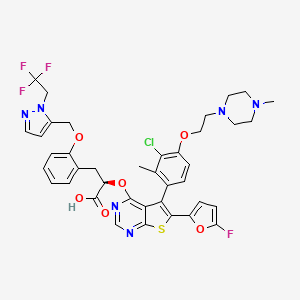
S63845
Descripción general
Descripción
- S63845 es un potente inhibidor de MCL1 (leucemia celular mieloide 1), una proteína involucrada en la supervivencia celular y las vías antiapoptóticas.
- Se dirige selectivamente a las células cancerosas dependientes de MCL1, incluidas las células de mieloma múltiple, leucemia y linfoma.
- El compuesto activa la vía apoptótica mitocondrial dependiente de BAX/BAK, lo que lleva a la muerte celular .
Aplicaciones Científicas De Investigación
- S63845 tiene aplicaciones significativas en la investigación:
Estudios de cáncer: Investigar la inhibición de MCL1 como estrategia terapéutica.
Terapias combinadas: Utilizado solo o en combinación con otros fármacos anticancerígenos.
Tumores sólidos: Efectivo contra algunas líneas celulares de tumores sólidos.
Mecanismo De Acción
- S63845 se une a MCL1, impidiendo su interacción con proteínas proapoptóticas.
- Esta interrupción conduce a la permeabilización de la membrana mitocondrial y la apoptosis.
- Los objetivos moleculares incluyen BAX y BAK, reguladores clave de las vías de muerte celular.
Análisis Bioquímico
Biochemical Properties
S63845 potently kills MCL1-dependent cancer cells, including multiple myeloma, leukemia, and lymphoma cells, by activating the BAX/BAK-dependent mitochondrial apoptotic pathway . It has been shown to interact with MCL1 and disrupt the binding of BAK, BAX, and BIM to MCL1 .
Cellular Effects
This compound has been shown to affect the hematopoiesis of various lineages in the early stage of action, causing extramedullary compensatory hematopoiesis in the myeloid and megakaryocytic lineages . It also affects the maturation of the erythroid lineage in the intramedullary and extramedullary segments and inhibits both the intramedullary and extramedullary lymphoid lineages .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively binding to MCL1, disrupting the binding of BAK, BAX, and BIM to MCL1 . This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway .
Temporal Effects in Laboratory Settings
This compound has been shown to affect the hematopoiesis of various lineages in the early stage of action . Over time, it causes extramedullary compensatory hematopoiesis in the myeloid and megakaryocytic lineages .
Dosage Effects in Animal Models
In animal models, this compound shows potent anti-tumor activity with an acceptable safety margin as a single agent in several cancers . The effects of this compound on tumor growth and survival were dose-dependent .
Metabolic Pathways
It is known that this compound disrupts the binding of BAK, BAX, and BIM to MCL1, leading to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway .
Transport and Distribution
It is known that this compound specifically binds with high affinity to the BH3-binding groove of MCL1 .
Subcellular Localization
It is known that this compound specifically binds with high affinity to the BH3-binding groove of MCL1 , which is typically located in the outer mitochondrial membrane.
Métodos De Preparación
- Se han desarrollado rutas sintéticas para S63845, pero los detalles específicos son propiedad.
- Los métodos de producción industrial no se divulgan ampliamente debido a consideraciones comerciales.
Análisis De Reacciones Químicas
- S63845 experimenta diversas reacciones químicas:
Oxidación: Puede oxidarse bajo ciertas condiciones.
Reducción: Las reacciones de reducción pueden modificar su estructura.
Sustitución: Se pueden agregar o reemplazar sustituyentes.
- Los reactivos comunes incluyen oxidantes, agentes reductores y nucleófilos.
- Los productos principales dependen de las condiciones específicas de la reacción.
Comparación Con Compuestos Similares
- La singularidad de S63845 radica en su alta afinidad por la MCL1 humana en comparación con la MCL1 de ratón (6 veces más alta) .
- Los compuestos similares incluyen otros inhibidores de MCL1, como A-1210477 y AZD5991.
Propiedades
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBHXVOCZBPADE-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37ClF4N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S63845 interact with its target, MCL-1?
A1: this compound acts as a BH3-mimetic, mimicking the action of pro-apoptotic BH3-only proteins. It binds directly to the BH3-binding groove of MCL-1, preventing MCL-1 from sequestering pro-apoptotic proteins like BIM, BAK, and NOXA [, , ].
Q2: What are the downstream effects of this compound binding to MCL-1?
A2: By inhibiting MCL-1, this compound releases pro-apoptotic proteins like BIM, BAK, and NOXA, allowing them to activate BAX and BAK. This activation triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases, ultimately inducing apoptosis [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C36H34ClF4N5O5S, and its molecular weight is 756.2 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data (NMR, IR, etc.) is not extensively detailed in the provided research papers, its chemical structure can be used to predict these properties.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is a small molecule inhibitor and does not appear to have intrinsic catalytic properties. Its primary mechanism involves direct binding and inhibition of MCL-1.
Q6: Is there information available regarding the compliance of this compound with SHE regulations?
A6: The provided research focuses on the preclinical investigation of this compound. As a result, specific information regarding its compliance with SHE regulations is limited at this stage of development.
Q7: What is the ADME profile of this compound?
A7: While precise ADME details are not provided in the research, studies mention the development of MIK665, an analog with improved pharmacokinetics in mice, suggesting potential limitations in the absorption, distribution, metabolism, or excretion of this compound [].
Q8: What is the in vivo activity and efficacy of this compound in preclinical models?
A8: this compound demonstrates potent in vivo anti-tumor activity in various preclinical models, including xenograft models of acute myeloid leukemia, multiple myeloma, and breast cancer. It shows efficacy as a single agent and demonstrates synergistic effects when combined with other therapies [, , , , , ].
Q9: What are the in vitro models used to study the efficacy of this compound?
A9: Researchers employed a diverse range of in vitro models, including established cell lines (e.g., SUPB15, BV173, MOLM14) and primary cells derived from patients with various hematological malignancies like acute myeloid leukemia, multiple myeloma, and mantle cell lymphoma [, , , , ].
Q10: What are the animal models used to evaluate this compound in vivo?
A10: Several in vivo studies utilized immunocompromised mouse models, including NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, to establish human tumor xenografts and assess the efficacy of this compound alone or in combination therapies [, , , , ].
Q11: Have any clinical trials been conducted with this compound?
A11: While the provided papers do not mention completed clinical trials for this compound, they highlight its potential as a therapeutic agent and suggest a rationale for clinical evaluation, particularly in combination therapies [, ].
Q12: What are the known resistance mechanisms to this compound?
A12: Research suggests several mechanisms contribute to this compound resistance, including:
- Upregulation of other anti-apoptotic proteins: Increased expression of BCL-2, BCL-XL, or BCL-W can compensate for MCL-1 inhibition and maintain cell survival [, , , , ].
- Loss of pro-apoptotic proteins: Deletion or reduced expression of pro-apoptotic proteins like BAK or BIM can limit the efficacy of this compound [, ].
- MCL-1 mutations: Specific mutations in the MCL-1 protein can alter its interaction with this compound and affect drug sensitivity [].
Q13: What is the safety profile of this compound?
A13: Preclinical studies highlight potential on-target toxicities associated with MCL-1 inhibition, including:
- Hematopoietic toxicity: this compound can suppress hematopoiesis, potentially leading to cytopenias [, ].
- Hepatotoxicity: Studies report transient transaminitis as a potential side effect [].
Q14: Are there specific drug delivery strategies being explored to improve the targeting of this compound?
A14: One study explored encapsulating this compound into tumor-targeted nanoparticles decorated with fucoidan, a polysaccharide with affinity for P-selectin, a marker enriched in tumor sites. This approach aimed to enhance tumor delivery and minimize off-target toxicity [].
Q15: What are potential biomarkers for predicting the efficacy of this compound?
A15: Several biomarkers show promise in predicting this compound sensitivity:
- BCL-2 family expression profile: The expression levels of other BCL-2 family members, such as BCL-2, BCL-XL, and BCL-W, can influence sensitivity to this compound and inform potential combination strategies [, , , , ].
- BIM expression and phosphorylation status: BIM plays a crucial role in mediating apoptosis downstream of MCL-1 inhibition. Its expression and phosphorylation status can influence this compound efficacy [].
Q16: What analytical methods are used to characterize and quantify this compound?
A16: While the provided research doesn't delve into specific analytical methods, common techniques for characterizing and quantifying small molecule inhibitors like this compound include:
Q17: What are the alternatives and substitutes for this compound?
A17: While this compound represents a highly selective MCL-1 inhibitor, other MCL-1 inhibitors are under development, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


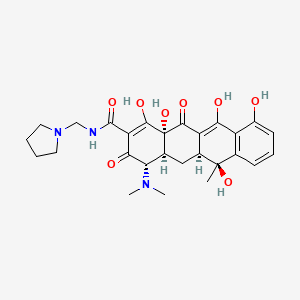

![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
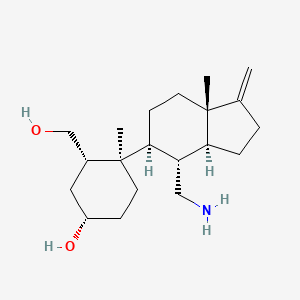
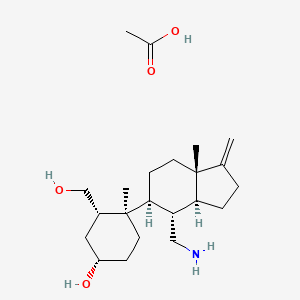

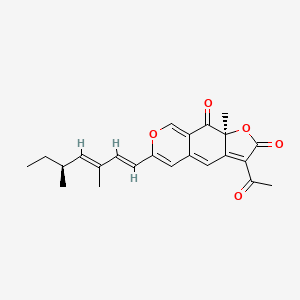
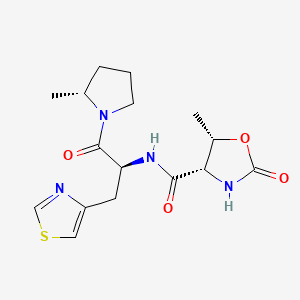
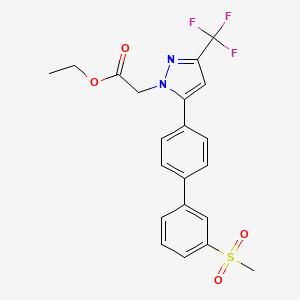



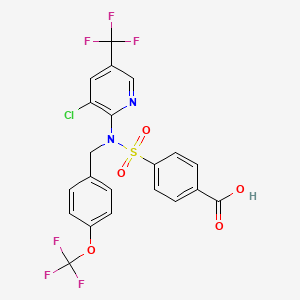
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)
